molecular formula C10H8O3 B8500742 5-hydroxy-3-methyl-2H-chromen-2-one

5-hydroxy-3-methyl-2H-chromen-2-one

Cat. No. B8500742
M. Wt: 176.17 g/mol
InChI Key: ZJHYOHJMCSQXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-3-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-hydroxy-3-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-hydroxy-3-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-hydroxy-3-methylchromen-2-one

InChI

InChI=1S/C10H8O3/c1-6-5-7-8(11)3-2-4-9(7)13-10(6)12/h2-5,11H,1H3

InChI Key

ZJHYOHJMCSQXCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2OC1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-5-(methyloxy)-2H-chromen-2-one (Intermediate 111, 2.5 g) in dry dichloromethane (45 ml) cooled to 0° C. was added BBr3 (39.4 ml, 39.4 mmol). The reaction mixture was warmed to room temperature and stirred at room temperature overnight under nitrogen. The reaction was then cooled to 0° C. and quenched with ice. The obtained mixture was diluted with diethyl ether and the two phases obtained were separated through a separating funnel. The aqueous phase was back-extracted with diethyl ether. The collected organic phases were dried over sodium sulphate, filtered and evaporated under vacuum to give the title compound as a light brown solid (2.225 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
39.4 mL
Type
reactant
Reaction Step Two

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